2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide

Catalog No.
S11405401
CAS No.
M.F
C20H18N4O4
M. Wt
378.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-i...

Product Name

2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide

IUPAC Name

2-(7,8-dimethoxy-1-oxophthalazin-2-yl)-N-(1H-indol-4-yl)acetamide

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C20H18N4O4/c1-27-16-7-6-12-10-22-24(20(26)18(12)19(16)28-2)11-17(25)23-15-5-3-4-14-13(15)8-9-21-14/h3-10,21H,11H2,1-2H3,(H,23,25)

InChI Key

UVLKIAUMPZXWSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=CC=CC4=C3C=CN4)OC

The compound 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide is a complex organic molecule characterized by a phthalazinone core and an indole moiety. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. Its structure features a phthalazinone ring system, which is known for its diverse pharmacological properties, combined with an indole ring that is commonly found in many natural products and pharmaceuticals.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of oxides.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
  • Substitution: Nucleophilic substitution reactions are possible, where functional groups are replaced by nucleophiles, such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral medium.
  • Reduction: Sodium borohydride in methanol or ethanol.
  • Substitution: Nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

The biological activity of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide has been explored in various studies. It has shown potential antimicrobial and anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor signaling pathways. This makes it a candidate for further investigation in therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the Phthalazinone Core: This involves the cyclization of hydrazine derivatives with phthalic anhydride.
  • Introduction of the Indole Moiety: This step may involve coupling reactions between the phthalazinone and indole derivatives through acetamide linkages.
  • Final Modifications: Further functionalization may be performed to optimize biological activity.

Common reagents include dimethoxybenzene, hydrazine hydrate, and various acylating agents, often utilizing organic solvents like ethanol or acetonitrile under reflux conditions.

The compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as an antimicrobial and anticancer agent.
  • Medicine: Explored for therapeutic effects against various diseases.
  • Industry: Utilized in developing new materials and chemical processes.

Interaction studies have shown that 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide can bind to specific enzymes or receptors, influencing their activity. Molecular docking studies suggest that this compound may exhibit selective binding affinities, which could lead to significant biological effects depending on the target.

Several compounds share structural similarities with 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzazepin-2-oneContains a benzazepine coreKnown for neuroprotective effects
2,2-dimethoxy-1,2-diphenylethan-1-oneDiphenylethanone structureExhibits anti-inflammatory properties
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[7,8-dimethoxy-1-oxo-phthalazinyl]acetamideBenzimidazole linkagePotential enzyme inhibition

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide lies in its combination of functional groups and structural features that provide distinct biological activities not observed in similar compounds. Its dual functionality as both an indole and phthalazine derivative enhances its potential therapeutic applications.

The retrosynthetic analysis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide reveals a strategic disconnection approach centered on molecular hybridization principles [5]. The target molecule can be conceptually deconstructed into two key pharmacophoric units: the 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl system and the 1H-indol-4-yl moiety, connected through an acetamide linker [30].

The primary retrosynthetic disconnection occurs at the acetamide bond, generating two synthetic precursors: 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid or its activated derivative, and 4-amino-1H-indole [5] [25]. This disconnection strategy aligns with established convergent synthesis principles, where complex molecules are assembled from readily accessible building blocks [16] [31].

The phthalazinone fragment bears structural similarity to known bioactive compounds such as olaparib, suggesting that established synthetic routes for phthalazinone derivatives can be adapted [20]. The 7,8-dimethoxy substitution pattern requires specific consideration for regioselective introduction of methoxy groups on the benzene ring of the phthalazinone core [8] [13].

Alternative retrosynthetic approaches include direct functionalization strategies where the acetamide linkage is formed through N-alkylation of indole derivatives with appropriately activated phthalazinone acetyl precursors [17] [25]. The selection of the optimal retrosynthetic pathway depends on the availability of starting materials and the efficiency of key transformations.

Key Intermediate Synthesis Strategies

Phthalazinone Core Construction via Cyclocondensation Reactions

The synthesis of the 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl core relies on established cyclocondensation methodologies involving 2-formyl or 2-acetylbenzoic acid derivatives with hydrazine reagents [8] [9]. The most efficient approach involves the reaction of 4,5-dimethoxy-2-acetylbenzoic acid with hydrazine hydrate under reflux conditions in ethanol, yielding the desired phthalazinone scaffold with excellent regioselectivity [12] [27].

Recent advances in catalyst-free green synthesis have demonstrated that phthalazinones can be efficiently prepared at room temperature through direct cyclocondensation of 2-formyl/acetyl/benzoylbenzoic acids with substituted hydrazines [9]. This methodology eliminates the need for harsh reaction conditions and provides access to diversely substituted phthalazinone derivatives with high isolated yields.

Palladium-catalyzed approaches have emerged as powerful alternatives for phthalazinone synthesis [12]. The use of tetrakis(triphenylphosphine)palladium in combination with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium enables efficient cyclization reactions under mild conditions [20]. These methodologies are particularly advantageous for incorporating sensitive functional groups that might be incompatible with traditional high-temperature cyclocondensation conditions.

MethodConditionsYield (%)Reference
Thermal CyclocondensationEthanol, reflux, 8h75-85 [8]
Room TemperatureNo catalyst, RT, 24h80-90 [9]
Palladium-CatalyzedPd(PPh₃)₄, THF, 60°C70-80 [12]

The introduction of 7,8-dimethoxy substituents can be achieved through two primary strategies: direct synthesis from appropriately substituted precursors or post-cyclization functionalization [27]. The former approach is generally preferred due to higher overall efficiency and reduced synthetic complexity.

Indole Moiety Functionalization Techniques

The functionalization of indole at the 4-position presents unique synthetic challenges due to the electronic properties of the indole nucleus [14] [15]. Direct electrophilic aromatic substitution at the 4-position is generally disfavored due to the preferential reactivity at the 2- and 3-positions [14]. Consequently, alternative strategies involving regioselective metalation or cross-coupling approaches are typically employed.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for indole derivatization [14] [15]. The use of directing groups can facilitate selective functionalization at the 4-position through chelation-assisted activation. Rhodium-catalyzed protocols have also shown promise for achieving high regioselectivity in indole functionalization reactions [15].

Copper-catalyzed methodologies offer cost-effective alternatives for indole functionalization [18] [29]. The C-S bond coupling reaction of indoles with N-thiosuccinimides has been successfully applied to introduce sulfur-containing substituents with moderate to excellent yields [18]. These transformations can be adapted for the introduction of amino functionalities through subsequent reduction or substitution reactions.

N-alkylation strategies provide another viable route for indole functionalization [17]. Enantioselective N-alkylation protocols using alkenols as coupling partners have been developed, enabling selective β-hydride elimination towards alcohols [17]. The mechanism involves syn-amino-palladation pathways with high stereochemical control.

Functionalization MethodCatalyst SystemSelectivityYield Range (%)
Pd-Catalyzed C-H ActivationPd(OAc)₂/1,10-phenanthroline4-position65-85
Rh-Catalyzed CyclizationRhCl₃·3H₂O/Cu(OAc)₂Variable70-90
Cu-Catalyzed CouplingCuSO₄/N-thiosuccinimidesMultiple positions60-85

Convergent Synthesis Approaches for Molecular Hybridization

Convergent synthesis strategies offer significant advantages for the construction of complex phthalazinone-indole hybrid molecules [16] [31]. The approach involves the independent synthesis of key fragments followed by strategic coupling to form the target molecule [30]. This methodology typically provides superior overall yields compared to linear synthetic approaches, particularly for complex multi-step sequences.

The molecular hybridization strategy for 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide involves the preparation of two major fragments: the phthalazinone-acetyl component and the aminoindole component [5] [30]. These fragments can be synthesized in parallel, allowing for optimization of individual synthetic routes without compromising the overall strategy.

Fragment coupling approaches utilize established amide bond formation methodologies [25]. The Gabriel synthesis protocol has been successfully adapted for the preparation of aminoalkyl phthalazinone derivatives through phthalimide protection strategies [5] [21]. This approach involves the reaction of bromoalkylphthalazinones with potassium phthalimide, followed by hydrazinolysis to afford the desired aminoalkyl intermediates.

One-pot multicomponent reactions represent an emerging area in convergent synthesis [5]. The combination of carbon disulfide, anhydrous phosphoric acid, and various alkyl bromides with aminoalkyl phthalazinone precursors has been successfully employed to generate hybrid molecules with dithiocarbamate functionalities [5]. While not directly applicable to acetamide formation, these methodologies demonstrate the potential for developing streamlined synthetic protocols.

FragmentSynthetic RouteKey StepsOverall Yield (%)
Phthalazinone-acetylGabriel synthesisBromination, phthalimide coupling, hydrazinolysis45-65
AminoindoleDirect aminationNitration, reduction60-75
Hybrid couplingAmide formationEDC/DMAP coupling70-85

The efficiency of convergent approaches is particularly evident in the synthesis of structurally complex molecules where multiple stereocenters or sensitive functional groups are present [31]. The ability to optimize individual fragment syntheses independently allows for the development of robust and scalable synthetic routes.

Optimization of Coupling Reactions for Acetamide Linkage Formation

The formation of the acetamide linkage between the phthalazinone and indole components represents a critical step in the synthesis of the target hybrid molecule [25] [28]. The optimization of coupling conditions is essential for achieving high yields and minimizing side reactions, particularly when dealing with electron-deficient amines such as 4-aminoindole derivatives.

Traditional coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) have been extensively studied for amide bond formation with challenging substrates [25]. The combination of EDC (1 equivalent) and DMAP (1 equivalent) in the presence of a catalytic amount of 1-hydroxybenzotriazole (HOBt) provides optimal results for electron-deficient aniline derivatives [25].

Recent investigations have revealed that the solvent choice significantly impacts coupling efficiency [25]. Acetonitrile has emerged as the preferred solvent for these transformations, providing superior results compared to dichloromethane or dimethylformamide [25]. The reaction temperature and time also require careful optimization, with room temperature conditions over 42 hours typically providing the best balance of yield and selectivity.

Alternative coupling reagents have been evaluated for challenging amide formations [28]. The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has shown promise for reluctant aniline coupling reactions [28]. Other advanced coupling reagents include propylphosphonic anhydride (T3P), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate (COMU) [28].

Coupling ReagentConditionsTypical Yield (%)Advantages
EDC/DMAP/HOBtAcetonitrile, RT, 42h70-85Cost-effective, reliable
DMTMMAcetonitrile, RT, 24h65-80Mild conditions
T3P/DIPEADichloromethane, RT, 12h60-75Fast reaction
HATU/DIPEADMF, RT, 5h55-70Suitable for complex substrates

Preactivation strategies involving the formation of active esters represent an alternative approach for challenging coupling reactions [28]. The preparation of pentafluorophenyl esters from carboxylic acids using EDC can be performed as a separate step, allowing for subsequent reaction with aminoindole derivatives under milder conditions [28].

Critical Evaluation of Protecting Group Strategies

The synthesis of 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(1H-indol-4-yl)acetamide requires careful consideration of protecting group strategies to prevent unwanted side reactions and ensure selective functionalization [22] [26]. The presence of multiple nucleophilic sites in both the phthalazinone and indole components necessitates the strategic use of temporary protection.

Nitrogen protection strategies are particularly critical for indole derivatives [22]. The phthalimide protecting group has been extensively utilized in the synthesis of related phthalazinone derivatives through the Gabriel synthesis approach [21] [23]. This protection strategy involves the formation of isoindoline-1,3-dione derivatives that can be selectively removed through hydrazinolysis under mild conditions [5] [23].

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group offers an alternative for amine protection with orthogonal deprotection conditions [26]. This protecting group can be selectively removed using 2% hydrazine in N,N-dimethylformamide without affecting other functional groups [26]. The related 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group provides enhanced stability during extended synthetic sequences [26].

Carbamate protecting groups represent the most popular choice for amine protection due to their favorable properties [22]. These groups are relatively non-nucleophilic and can be installed and removed under mild conditions [22]. The tert-butoxycarbonyl (Boc) group is particularly suitable for acidic deprotection conditions, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is compatible with basic deprotection protocols.

Protecting GroupInstallation ConditionsRemoval ConditionsStability
PhthalimideK-phthalimide, DMF, refluxNH₂NH₂, EtOH, refluxHigh thermal stability
DdeDde-OH, DCC, DMAP2% NH₂NH₂, DMF, RTModerate stability
BocBoc₂O, Et₃N, CH₂Cl₂TFA, CH₂Cl₂Acid-labile
FmocFmoc-Cl, K₂CO₃, DMF20% piperidine, DMFBase-labile

The selection of appropriate protecting groups must consider the compatibility with subsequent synthetic transformations [22]. For example, the use of acid-labile protecting groups is incompatible with acidic coupling conditions, while base-labile groups cannot be employed when basic reaction conditions are required [22].

Protecting group migration represents a significant challenge in complex synthetic sequences [26]. The Dde group has been observed to undergo migration during deprotection of lysine residues, highlighting the importance of careful reaction monitoring and optimization [26]. The more hindered ivDde group was developed specifically to address migration issues while maintaining selective deprotection capabilities.

Spectroscopic Elucidation Techniques

3.1.1 Multinuclear NMR Spectral Assignments

Table 1 summarises diagnostic ^1H and ^13C resonances extracted from 400 MHz experiments on structurally homologous dimethoxy-phthalazinone acetamides and indol-acetamides [1] [2]. The assignments are transferable because ring-current and heteroatom effects dominate chemical shifts across the series.

Nucleusδ / ppmMultiplicity (J / Hz)Proton / Carbon EnvironmentSource
^1H12.5 – 12.7sPhthalazinone N–H41
^1H10.8 – 11.3sIndole N–H51
^1H7.90 – 8.30mH-5 / H-6 phthalazinone41
^1H6.95 – 7.60mIndole aromatic protons51
^1H4.60 – 4.75s-CH2-CO (acetamide)41
^1H3.82 / 3.852 sO-CH3 (C-7, C-8)41
^13C167–170sAmide C=O41
^13C159–160sPhthalazinone C-1 (N-C=O)41
^13C55–56sO-CH341

The characteristic singlet at δ ≈ 12.6 ppm confirms the intact phthalazinone N-H hydrogen bond, while the two methoxy singlets verify substitution at C-7 and C-8. A down-field amide carbonyl between 167–170 ppm differentiates the acyl side-chain from the phthalazinone C=O (159–160 ppm) [1].

3.1.2 High-Resolution Mass-Spectrometric Fragmentation Patterns

Electrospray-HRMS of dimethoxy phthalazinone analogues affords a prominent [M + H]^+ isotopic cluster and two diagnostic fragments [3]:

Table 2 – Key HRMS fragments

m/z (calc.)Relative IntensityAssigned FormulaFragment OriginSource
424.1458100%[M + H]^+Intact molecule11
232.05838%C11H10N2O4^+Phthalazinone-CH2CO^+11
145.01622%C7H5N2O2^+Indole-acetamide cation11

Cleavage at the methylene carbonyl bond generates the phthalazinone acylium (m/z 232), whereas indole-derived cations appear at m/z 145, confirming the hybrid connectivity.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

378.13280507 g/mol

Monoisotopic Mass

378.13280507 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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